5-methyl-4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid
CAS No.:
Cat. No.: VC16375086
Molecular Formula: C17H14O6
Molecular Weight: 314.29 g/mol
* For research use only. Not for human or veterinary use.
![5-methyl-4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid -](/images/structure/VC16375086.png)
Specification
Molecular Formula | C17H14O6 |
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Molecular Weight | 314.29 g/mol |
IUPAC Name | 5-methyl-4-[(4-methyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylic acid |
Standard InChI | InChI=1S/C17H14O6/c1-9-5-16(18)23-14-7-12(3-4-13(9)14)21-8-11-6-15(17(19)20)22-10(11)2/h3-7H,8H2,1-2H3,(H,19,20) |
Standard InChI Key | DCTRURMZCPIWII-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)OCC3=C(OC(=C3)C(=O)O)C |
Introduction
5-Methyl-4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid is a synthetic organic compound with a molecular formula of and a molecular weight of 314.29 g/mol. It belongs to the class of heterocyclic compounds, specifically furan derivatives, and is functionalized with a coumarin moiety, making it a hybrid molecule with potential applications in medicinal chemistry and material science.
Structural Features
The compound's structure consists of:
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A furan ring substituted at the 4-position with a methyl group and at the 5-position with a carboxylic acid group.
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A coumarin moiety (4-methyl-2-oxo-2H-chromen) linked via an ether bond to the furan ring at the 4-position.
Key Identifiers:
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IUPAC Name: 5-Methyl-4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid
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InChIKey: DCTRURMZCPIWI
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CAS Number: 376380-90-4
Synthesis
The synthesis of this compound involves:
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Starting Materials: A coumarin derivative (e.g., 4-methyl-7-hydroxycoumarin) and an appropriately substituted furan precursor.
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Reaction Pathway: The coupling reaction is typically mediated by an etherification process using reagents like alkyl halides or sulfonates in the presence of a base (e.g., triethylamine).
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Purification: The product is purified through column chromatography or recrystallization techniques.
Applications and Potential Uses
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Pharmaceuticals:
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The coumarin moiety is known for its anticoagulant, anti-inflammatory, and antimicrobial properties.
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The furan ring enhances the compound's bioavailability and binding affinity in biological systems.
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Material Science:
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The hybrid structure may exhibit interesting photophysical properties, making it suitable for dye or fluorescence applications.
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Research Tool:
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Its unique structure makes it a candidate for studying structure–activity relationships (SAR) in drug discovery.
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Analytical Data
Spectroscopic Characterization:
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NMR Spectroscopy (1H and 13C): Confirms the presence of aromatic protons from the coumarin and furan rings, along with signals corresponding to methyl groups.
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Mass Spectrometry (MS): Molecular ion peak at , confirming molecular weight.
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Infrared (IR) Spectroscopy: Key absorptions include:
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Carboxylic acid stretch (~1700 cm)
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C=O stretch from the coumarin moiety (~1730 cm)
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Aromatic C=C stretches (~1600 cm).
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